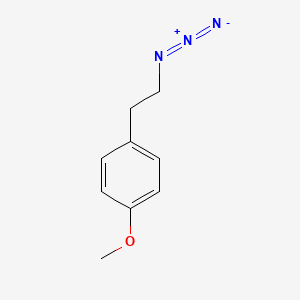

1-(2-Azidoethyl)-4-methoxybenzene

Description

Significance of Azide (B81097) Functionality in Synthetic Chemistry

The azide group (N₃) is a highly energetic and versatile functional group that plays a crucial role in modern synthetic chemistry. rsc.orgnih.gov Its significance stems from its ability to participate in a diverse array of chemical reactions. Organic azides are key players in the synthesis of nitrogen-containing molecules, which are prevalent in drug discovery, biological sciences, and materials science. rsc.org

One of the most prominent applications of azides is in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.netresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. researchgate.net This reaction is exceptionally reliable and biocompatible, finding widespread use in bioconjugation, drug discovery, and materials science. researchgate.netresearchgate.net To address the potential toxicity of copper in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes strained cyclooctynes and eliminates the need for a metal catalyst. nih.gov

Beyond cycloadditions, azides can be reduced to primary amines, serve as precursors to highly reactive nitrenes upon thermal or photochemical decomposition, and participate in the Staudinger ligation for the formation of amide bonds. nih.gov The azide radical (N₃•), a transient species, has also gained attention for its utility in C-H functionalization and addition reactions to unsaturated bonds. rsc.orgrsc.org This rich reactivity profile makes the azide group a powerful tool for introducing nitrogen into organic molecules and for linking different molecular fragments.

Contextualizing 1-(2-Azidoethyl)-4-methoxybenzene within Azide Chemistry

This compound, also known as p-methoxyphenethyl azide, is an aromatic azide that features a methoxy (B1213986) group on the benzene (B151609) ring and an azidoethyl side chain. The presence of the methoxy group (-OCH₃) at the para position influences the electronic properties of the aromatic ring, making it more electron-rich. wikipedia.org This electronic modification can affect the reactivity of the azide group and the aromatic ring itself in various chemical transformations.

The azidoethyl group provides a flexible linker and a reactive handle for a variety of conjugation and cyclization reactions. The separation of the azide from the aromatic ring by an ethyl spacer distinguishes it from aryl azides where the azide is directly attached to the ring. This structural feature can influence its reactivity in cycloaddition reactions and its stability.

Overview of Research Directions and Applications

Research involving this compound and related structures is primarily focused on their application as building blocks in organic synthesis. The presence of both the azido (B1232118) group and the methoxy-substituted phenyl ring allows for the synthesis of a variety of heterocyclic compounds and functionalized molecules.

A significant area of application is in the synthesis of triazole derivatives through click chemistry. These triazoles are of interest in medicinal chemistry due to their potential biological activities. researchgate.net Furthermore, the ability to introduce the 4-methoxyphenyl (B3050149) group into various molecular scaffolds is valuable in the development of new materials and pharmaceuticals. The compound also serves as a model system for studying the influence of substituents on the reactivity of the azide group in various chemical transformations.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 24155-42-8 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 118-120 °C at 0.5 mmHg |

| Density | 1.10 g/cm³ |

Note: The properties listed are based on available data and may vary slightly between different sources.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 4-methoxyphenylethanol. The first step is the conversion of the alcohol to a suitable leaving group, such as a tosylate or a halide. This is followed by a nucleophilic substitution reaction with an azide salt, such as sodium azide, to introduce the azide functionality.

An alternative approach involves the direct azidation of 2-(4-methoxyphenyl)ethanol using reagents like diphenylphosphoryl azide (DPPA) under Mitsunobu conditions. The choice of synthetic route often depends on the desired scale, yield, and purity of the final product.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-azidoethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-13-9-4-2-8(3-5-9)6-7-11-12-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIDYQTXWIONQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470012 | |

| Record name | Benzene, 1-(2-azidoethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74447-44-2 | |

| Record name | Benzene, 1-(2-azidoethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 2 Azidoethyl 4 Methoxybenzene

Fundamental Azide (B81097) Group Reactivity

The azide group is a pseudohalide consisting of three nitrogen atoms with two resonance structures, which helps to explain its reactivity. nih.gov This functional group can engage in a variety of useful organic reactions, largely characterized by its electronic properties and its tendency to extrude dinitrogen. wikipedia.org

The azide group in compounds like 1-(2-azidoethyl)-4-methoxybenzene exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. nih.govresearchgate.net

Nucleophilic Character : The terminal nitrogen atom (Nγ) of the azide group is mildly nucleophilic. wikipedia.org It can attack electrophilic centers. For instance, in reactions with iminium-activated organic azides, the azide ion can act as a nucleophile. nih.gov

Electrophilic Character : The internal nitrogen atom (Nα) is susceptible to attack by nucleophiles. wikipedia.org While simple aliphatic azides are generally considered weak electrophiles, their reactivity can be enhanced. nih.gov Electron-deficient azides, such as acyl or sulfonyl azides, are more electrophilic and react readily with electron-rich partners. acs.org

The resonance structures of the azide group illustrate this duality, showing a concentration of negative charge on the terminal nitrogen and a degree of positive charge on the central nitrogen. nih.gov This allows the azide to react with a wide range of substrates. researchgate.net

A defining characteristic of organic azides is their propensity to release molecular nitrogen (N₂), a highly stable molecule, upon thermal or photochemical activation. wikipedia.orgnih.gov This decomposition process generates a highly reactive nitrene intermediate. nih.govmdpi.com

The extrusion of dinitrogen is a thermodynamically favorable process that is exploited in numerous synthetic reactions, including the Curtius rearrangement and the Staudinger ligation. wikipedia.org The resulting nitrene is a potent reactive species that can undergo various subsequent reactions, such as C-H insertion or cycloaddition, making it a valuable tool in polymer crosslinking and materials science. nih.gov For aryl azides, photolysis can lead to a stepwise extrusion and ring expansion. acs.org This tendency for nitrogen extrusion underscores the high-energy nature of the azide functional group.

Cycloaddition Reactions in the Context of Click Chemistry

Organic azides are key participants in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for forming five-membered heterocyclic rings. wikipedia.org The most prominent of these is the azide-alkyne Huisgen cycloaddition. wikipedia.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and reliable variant of the Huisgen cycloaddition, transforming azides and terminal alkynes into 1,2,3-triazoles. wikipedia.orgnih.gov This reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgcreative-biolabs.com The CuAAC reaction is noted for its enormous rate acceleration (10⁷ to 10⁸) compared to the uncatalyzed thermal reaction. organic-chemistry.org

A key advantage of the CuAAC reaction is its exceptional regioselectivity. While the thermal Huisgen cycloaddition of this compound with a terminal alkyne would produce a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the copper-catalyzed version exclusively yields the 1,4-disubstituted product. nih.govorganic-chemistry.org

This high degree of control is a direct result of the copper-catalyzed mechanism, which is not a concerted cycloaddition. wikipedia.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, directing the formation of the C-N bonds to produce only the 1,4-isomer. creative-biolabs.comnih.govnih.gov This regiospecificity makes the CuAAC an invaluable tool in organic synthesis, medicinal chemistry, and materials science where precise molecular architecture is critical. nih.govmdpi.com

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Reaction Type | Concerted 1,3-dipolar cycloaddition nih.gov | Stepwise, metal-catalyzed process nih.gov |

| Regioselectivity | Low; forms a mixture of 1,4- and 1,5-regioisomers nih.govnih.gov | High; exclusively forms the 1,4-disubstituted regioisomer wikipedia.orgnih.gov |

| Reaction Conditions | Elevated temperatures required nih.gov | Mild conditions, often room temperature nih.gov |

| Reaction Rate | Slow organic-chemistry.org | Significantly accelerated (10⁷ to 10⁸ fold) organic-chemistry.org |

The CuAAC reaction is known for its robustness and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments over a broad pH range (4 to 12). organic-chemistry.orgcreative-biolabs.com The active catalyst is the copper(I) ion, which can be introduced from various sources. wikipedia.org

Catalytic Systems:

Copper(I) Sources : Simple Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, often in organic solvents where they have limited solubility. nih.gov

In Situ Generation of Cu(I) : A more common and often more effective method involves the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. wikipedia.org Sodium ascorbate is the most frequently used reductant for this purpose. nih.govnih.gov This approach generates the active Cu(I) species in the reaction mixture.

Ligands : The reaction rate can be significantly accelerated by the use of chelating ligands. These ligands stabilize the copper(I) oxidation state and facilitate the catalytic cycle. Examples include N-heterocyclic carbenes (NHCs) and various nitrogen-based ligands like tris(triazolylmethyl)amine. nih.govnih.gov

Solvents : The choice of solvent is broad. The reaction can be performed in water, organic solvents like DMF and DMSO, alcohols, or mixtures thereof. nih.govmdpi.com The use of water or alcohol-water mixtures can sometimes accelerate the reaction. organic-chemistry.org

| Copper Source | Reducing Agent (if applicable) | Common Ligands | Typical Solvents | Temperature |

|---|---|---|---|---|

| CuI, CuBr nih.gov | None | Phosphines (e.g., PPh₃), N-Heterocyclic Carbenes (NHCs) nih.gov | Toluene, Dichloromethane, DMF nih.govnih.gov | Room Temperature to Elevated |

| CuSO₄·5H₂O nih.gov | Sodium Ascorbate nih.gov | Tris(triazolylmethyl)amine (TBTA), Bathophenanthroline disulfonate | Water, t-BuOH/H₂O, DMF/H₂O nih.govmdpi.com | Room Temperature nih.gov |

| Cu(OAc)₂ | Sodium Ascorbate | Various nitrogen and phosphine ligands | Methanol, Ethanol/H₂O organic-chemistry.orgmdpi.com | Room Temperature |

| Copper Nanoparticles (e.g., Cu/C) mdpi.com | None (surface acts as catalyst) | None (heterogeneous) | Water, Ethanol mdpi.com | Room Temperature to 70°C mdpi.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Aspects of CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. vectorlabs.com The mechanism is significantly more complex than a simple concerted cycloaddition and is understood to proceed through a series of steps involving copper acetylide intermediates.

The catalytic cycle is initiated by the formation of a copper(I) acetylide species. chempep.comacs.org This occurs through the coordination of the terminal alkyne to the Cu(I) center, which increases the acidity of the terminal proton, facilitating its removal to form the σ-acetylide. vectorlabs.com Computational studies suggest that the formation of this copper(I) acetylide is an exothermic process. vectorlabs.com

The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, by using a reducing agent like sodium ascorbate. chalmers.se The presence of ligands can protect the Cu(I) ion from oxidation and degradation, as well as eliminate the need for an external base by functioning as a proton acceptor. chalmers.se While the reaction is highly efficient, it is important to note that the presence of oxygen can lead to the oxidative homocoupling of alkynes, a common side reaction. vectorlabs.com

| Mechanistic Step | Description |

| Catalyst Activation | Generation of the active Cu(I) catalyst, often from a Cu(II) salt and a reducing agent (e.g., sodium ascorbate). chalmers.se |

| Copper Acetylide Formation | A terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide intermediate. chempep.comacs.org |

| Azide Coordination | The organic azide coordinates to the copper acetylide complex. vectorlabs.com |

| Cycloaddition | Formation of a six-membered copper metallacycle intermediate. organic-chemistry.org |

| Ring Contraction & Protonolysis | The metallacycle rearranges and is protonated to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst. organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) / Copper-Free Click Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a significant advancement in click chemistry, as it obviates the need for a cytotoxic copper catalyst. chempep.com This copper-free approach relies on the inherent ring strain of a cyclic alkyne to drive the reaction forward, making it exceptionally well-suited for applications in biological systems.

Role of Strained Cyclooctynes

The driving force behind SPAAC is the high ring strain of cyclooctynes. The bond angles of the sp-hybridized carbons in a linear alkyne are 180°, but in a cyclooctyne, these bonds are forced to bend significantly, creating substantial strain. acs.org The reaction with an azide allows for the release of this ring strain as the alkyne carbons rehybridize to the less strained sp2 state within the resulting triazole ring. chempep.com This release of strain provides the thermodynamic driving force for the reaction, lowering the activation energy and allowing the cycloaddition to proceed rapidly at physiological temperatures without a catalyst. nih.gov

Various cyclooctyne derivatives have been developed to enhance the reaction kinetics. These modifications often focus on increasing the ring strain or lowering the LUMO of the alkyne. magtech.com.cn For example, dibenzocyclooctynes (DBCO) and bicyclononynes (BCN) are commonly used strained alkynes that exhibit high reactivity towards azides. vectorlabs.comnih.gov The structure of the cyclooctyne can be modulated to further accelerate the reaction. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, offering a different regioselectivity. This method has expanded the synthetic toolbox for creating specifically substituted triazoles.

Formation of 1,5-Disubstituted 1,2,3-Triazoles

In contrast to CuAAC which yields 1,4-disubstituted triazoles, the RuAAC reaction regioselectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. acs.orgchalmers.se This distinct regiochemical outcome is a key feature of ruthenium catalysis in this context. The proposed mechanism for RuAAC involves an oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgresearchgate.net In this intermediate, the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. researchgate.net Subsequent reductive elimination from this ruthenacycle yields the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. organic-chemistry.org DFT calculations have supported this mechanistic pathway, indicating that the reductive elimination step is rate-determining. organic-chemistry.org Commonly used catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes. organic-chemistry.org

Scope and Limitations with Aromatic Azides

The RuAAC reaction is compatible with a wide range of functional groups and has a broad substrate scope. organic-chemistry.org It has been shown to be effective with primary and secondary azides reacting with a variety of terminal and even internal alkynes. organic-chemistry.org However, some limitations have been observed, particularly with certain types of azides. While primary aliphatic azides generally perform well, tertiary and aromatic azides can be less reactive and may result in lower yields. acs.org

Formation of Nitrogen-Containing Heterocycles

The azide group of this compound is a valuable synthon for the construction of a wide array of nitrogen-containing heterocycles. These reactions often proceed through cycloaddition pathways or via the generation of highly reactive nitrene intermediates. mdpi.comnih.gov

Pyrroles are fundamental five-membered heterocyclic scaffolds found in numerous natural products and pharmaceuticals. Organic azides can serve as nitrogen sources for pyrrole synthesis through several methodologies. One prominent method involves the transition metal-catalyzed reaction of dienyl azides. scilit.com Although this compound is not a dienyl azide itself, it can be incorporated into a suitable diene structure through prior synthesis. Catalysts such as zinc iodide (ZnI₂) or rhodium complexes can then facilitate a cyclization-denitrogenation cascade at room temperature to form substituted pyrroles. scilit.com

Another powerful strategy involves the reaction of 1-sulfonyl-1,2,3-triazoles (which are themselves formed from azides and alkynes) with alkenyl alkyl ethers. organic-chemistry.org In the presence of a rhodium catalyst, the triazole undergoes transannulation, where the triazole ring is deconstructed and reformed with the alkene component to yield a polysubstituted pyrrole. organic-chemistry.orgresearchgate.net This highlights how the azide functionality can be used to first form one heterocycle (a triazole) which then serves as a precursor to another (a pyrrole).

While the copper-catalyzed "click" reaction is the most famous method for synthesizing 1,2,3-triazoles, it is not the only pathway. The original Huisgen 1,3-dipolar cycloaddition is an uncatalyzed thermal reaction between an azide and an alkyne. However, this reaction often requires harsh conditions and produces a mixture of 1,4- and 1,5-disubstituted regioisomers.

More recent "non-click" methods have been developed to provide access to triazoles under different conditions or with alternative regioselectivity. These include:

Metal-Free Cycloadditions: Certain electron-deficient alkynes can react with azides without a metal catalyst under milder conditions than the traditional Huisgen cycloaddition. researchgate.net

Iodine-Mediated Synthesis: An alternative, azide-free approach involves the reaction of N-tosylhydrazones with various coupling partners, mediated by molecular iodine, to generate the triazole ring. organic-chemistry.org While this does not use an azide directly, it represents a significant pathway to the same heterocyclic core.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike the copper-catalyzed reaction that yields 1,4-disubstituted triazoles, the use of a ruthenium catalyst selectively produces the 1,5-disubstituted regioisomer.

These alternative methods are crucial for accessing triazole isomers that are not available through the standard click chemistry protocol, thereby expanding the chemical space for drug discovery and materials science. nih.govfrontiersin.org

The reactivity of the azide group extends far beyond the synthesis of pyrroles and triazoles. Organic azides are precursors to a vast array of heterocyclic systems, making them one of the most versatile functional groups in synthetic chemistry. mdpi.comnih.govdntb.gov.ua

Key transformation pathways include:

[3+2] Cycloadditions: Besides alkynes, azides can undergo cycloaddition reactions with alkenes, nitriles, and other dipolarophiles to create a variety of five-membered rings. nih.gov

Multicomponent Reactions (MCRs): Azides are frequently used in MCRs, where three or more reactants combine in a single step to form complex molecules. These reactions are highly efficient for building libraries of diverse heterocyclic compounds like tetrazoles.

Intramolecular Cyclizations: If the molecule containing the azide also possesses another reactive group (like an alkene or alkyne), intramolecular cyclization can be induced thermally, photochemically, or with a metal catalyst to form fused heterocyclic systems. benthamdirect.com This is a powerful strategy for synthesizing complex polycyclic structures.

Nitrene Insertion: Thermal or photochemical decomposition of azides generates highly reactive nitrene intermediates, which can undergo C-H insertion or react with other functional groups to form rings such as aziridines.

This broad reactivity allows azides like this compound to be considered as starting materials for heterocycles including pyridines, quinazolines, tetrazoles, and even organometallic heterocycles containing phosphorus or boron. mdpi.comnih.gov

Imine Generation and Subsequent Reactivity

The generation of imines from this compound is a multi-step process that first requires the transformation of the azido (B1232118) group into a primary amine. This amine then serves as the key intermediate for the formation of a carbon-nitrogen double bond, characteristic of an imine, through condensation with a carbonyl compound.

The initial and crucial step in this pathway is the reduction of the azido group in this compound to yield 2-(4-methoxyphenyl)ethanamine. This transformation is a common and well-established reaction in organic synthesis. Various standard reduction methods can be employed to achieve this, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄), or the Staudinger reaction involving treatment with a phosphine like triphenylphosphine (PPh₃) followed by hydrolysis of the resulting aza-ylide.

Once the primary amine, 2-(4-methoxyphenyl)ethanamine, is synthesized, it can readily undergo a condensation reaction with either an aldehyde or a ketone to form the corresponding imine, also known as a Schiff base. chemistrysteps.commasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlumenlearning.com The equilibrium of this reversible reaction is often driven towards the product by removing the water formed, for instance, by using a Dean-Stark apparatus or dehydrating agents. operachem.com

The general reaction scheme is as follows:

Step 1: Reduction of the Azide this compound is reduced to form 2-(4-methoxyphenyl)ethanamine.

Step 2: Imine Formation 2-(4-Methoxyphenyl)ethanamine reacts with an aldehyde (R'CHO) or a ketone (R'R''CO) to form an imine.

The versatility of this two-step process allows for the synthesis of a wide array of imines by selecting different carbonyl compounds. The reactivity of the carbonyl group and the steric and electronic properties of its substituents will influence the rate and yield of the imine formation.

The table below illustrates the potential imine products formed from the reaction of 2-(4-methoxyphenyl)ethanamine with various representative aldehydes and ketones.

| Reactant 1 (Amine) | Reactant 2 (Carbonyl Compound) | Product (Imine) | Product Structure |

|---|---|---|---|

| 2-(4-methoxyphenyl)ethanamine | Benzaldehyde | (E)-N-benzylidene-2-(4-methoxyphenyl)ethanamine | |

| 2-(4-methoxyphenyl)ethanamine | Acetone | (E)-N-(propan-2-ylidene)-2-(4-methoxyphenyl)ethanamine | |

| 2-(4-methoxyphenyl)ethanamine | Cyclohexanone | (E)-N-cyclohexylidene-2-(4-methoxyphenyl)ethanamine | |

| 2-(4-methoxyphenyl)ethanamine | 4-Nitrobenzaldehyde | (E)-2-(4-methoxyphenyl)-N-(4-nitrobenzylidene)ethanamine | |

| 2-(4-methoxyphenyl)ethanamine | Vanillin | (E)-4-(((2-(4-methoxyphenyl)ethyl)imino)methyl)-2-methoxyphenol |

The subsequent reactivity of the generated imines is diverse. The C=N double bond can undergo reduction to form secondary amines, or it can act as an electrophile in reactions with various nucleophiles. Furthermore, the imine functionality can participate in cycloaddition reactions, serving as a key building block in the synthesis of more complex heterocyclic systems.

Advanced Applications in Chemical Research

Role in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group of 1-(2-azidoethyl)-4-methoxybenzene is a key player in this field, participating in highly specific and efficient "click chemistry" reactions.

Design of Chemical Reporters for Biomolecule Tagging

The azide functionality serves as a "chemical reporter," a small, unobtrusive group that can be introduced into biomolecules. This allows for their subsequent visualization and study. The azide group is particularly useful because it is virtually absent in most biological systems, ensuring that it will not be mistaken for a natural component.

One of the most prominent bioorthogonal reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry that forms a stable triazole linkage. medchemexpress.com In this two-step labeling strategy, a biomolecule of interest is first tagged with a chemical reporter, such as an azide. Subsequently, a probe molecule containing a complementary reactive group, like an alkyne, is introduced. The ensuing click reaction selectively and covalently attaches the probe to the tagged biomolecule. nih.gov

This compound can be utilized as a precursor to introduce the azidoethyl-4-methoxybenzene moiety onto various molecules, thereby creating chemical reporters for tagging biomolecules. For instance, it can be incorporated into metabolic precursors, which are then processed by cells and integrated into biopolymers like proteins or glycans. nih.gov The tagged biomolecules can then be visualized using fluorescent probes or isolated for further analysis. This approach has been successfully used for the spatiotemporal labeling of cell-surface glycans, lipids, and proteins.

Strategies for Site-Specific Incorporation of Unnatural Amino Acids

The genetic code of living organisms can be expanded to include unnatural amino acids (UAAs), which contain functionalities not found in the canonical 20 amino acids. This powerful technique allows for the introduction of novel chemical handles, biophysical probes, and post-translational modifications into proteins, enabling detailed studies of protein structure and function. nih.govsigmaaldrich.com

The synthesis of UAAs is a critical aspect of this technology. youtube.combioascent.com While this compound is not an amino acid itself, it can serve as a valuable starting material for the synthesis of a UAA containing the 4-methoxyphenethyl side chain and an azide group. The azide group on the UAA can then be used for subsequent modifications using click chemistry. nih.gov The incorporation of such an azide-containing UAA into a protein at a specific site allows for the precise attachment of probes or other molecules.

The general strategy for site-specific incorporation of a UAA involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, often a stop codon like amber (UAG). This engineered pair specifically charges the tRNA with the UAA, which is then delivered to the ribosome during protein translation and incorporated into the growing polypeptide chain at the designated position.

Contributions to Medicinal Chemistry and Drug Discovery

The structural features of this compound also lend themselves to applications in medicinal chemistry, where it can be used to generate libraries of potential drug candidates and to design novel therapeutic agents.

Development of Compound Libraries via Modular Synthesis

The creation of large and diverse collections of chemical compounds, known as compound libraries, is a cornerstone of modern drug discovery. nih.gov These libraries are screened against biological targets to identify "hit" compounds with desired activities. Modular synthesis, which involves the assembly of complex molecules from simpler building blocks, is an efficient way to generate such libraries. nih.gov

The azide group of this compound makes it an ideal building block for modular synthesis using click chemistry. enamine.net Specifically, the CuAAC reaction allows for the rapid and reliable connection of the this compound unit to a wide variety of alkyne-containing molecules. medchemexpress.comnih.gov This approach enables the generation of large libraries of compounds, each featuring the 4-methoxyphenethyl scaffold, for high-throughput screening and the discovery of new bioactive molecules.

| Reaction Type | Reactants | Product | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound (or other azides) and an alkyne | 1,4-Disubstituted 1,2,3-triazole | High efficiency, high specificity, mild reaction conditions |

Scaffold Design for Therapeutic Agents

In medicinal chemistry, a "scaffold" is the core structure of a molecule to which various functional groups can be attached. unife.it The design of novel scaffolds is crucial for the development of drugs with new mechanisms of action and improved properties. The 4-methoxyphenyl (B3050149) group, a component of this compound, is considered a "privileged structure" in drug design, as it is found in numerous biologically active compounds. mdpi.com

The 4-methoxyphenethyl scaffold derived from this compound can be used as a starting point for the design of new therapeutic agents. For example, the p-methoxybenzyl group has been shown to be an important component in potent anti-cancer agents. nih.gov By using this compound in modular synthesis, a variety of substituents can be introduced, allowing for the exploration of the structure-activity relationship and the optimization of the therapeutic properties of the resulting compounds.

Bioisosteric Replacements in Drug Design

Bioisosterism is a strategy in medicinal chemistry where a functional group in a drug molecule is replaced by another group with similar physical or chemical properties. nih.govprinceton.edu This approach is often used to improve the potency, selectivity, or pharmacokinetic properties of a drug candidate. nih.gov

Impact on Polymer Science and Material Synthesis

The presence of the azide group makes this compound a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This highly efficient and specific reaction allows for the facile linkage of this molecule to polymers and other materials bearing alkyne functionalities.

In polymer science, this compound can be utilized in several ways:

Post-Polymerization Modification: Pre-synthesized polymers containing alkyne groups can be functionalized with this compound. This "grafting-to" approach allows for the precise introduction of the methoxybenzene unit onto the polymer backbone, thereby modifying the material's properties. For instance, the incorporation of this moiety can influence solubility, thermal stability, and hydrophobicity.

Monomer for Step-Growth Polymerization: While less common, a bifunctional derivative of this compound could serve as a monomer in step-growth polymerizations with di-alkyne comonomers, leading to the formation of polymers with regularly spaced triazole and methoxybenzene units in the main chain.

The resulting functionalized polymers have potential applications in various fields of material synthesis. The methoxybenzene group can impart specific electronic or self-assembly characteristics to the material.

Table 1: Potential Polymer Architectures Utilizing this compound

| Polymer Architecture | Method of Incorporation | Potential Impact of Methoxybenzene Moiety |

| Graft Copolymers | Post-polymerization modification via CuAAC | Altered solubility, surface properties, and thermal characteristics. |

| Block Copolymers | End-group functionalization of a polymer block followed by CuAAC coupling | Control over self-assembly and morphology of the resulting block copolymer. |

| Polymer Networks/Gels | Cross-linking of alkyne-functionalized polymers with a di-azide analogue | Introduction of aromatic groups influencing swelling behavior and mechanical properties. |

Applications in Supramolecular Chemistry and Electronic Device Construction

The field of supramolecular chemistry relies on non-covalent interactions to construct complex, ordered architectures from molecular components. This compound, and more specifically the triazole ring formed after a click reaction, can participate in these interactions.

Hydrogen Bonding and π-π Stacking: The triazole ring is capable of acting as both a hydrogen bond donor and acceptor. Furthermore, the methoxy-substituted benzene (B151609) ring can engage in π-π stacking interactions with other aromatic systems. These combined interactions can drive the self-assembly of molecules into well-defined supramolecular structures such as sheets, tubes, or spheres. The methoxy (B1213986) group, being an electron-donating group, can modulate the electronic nature of the aromatic ring, influencing the strength of these π-π interactions.

In the context of electronic device construction, organic molecules are increasingly used as active components. While direct applications of this compound are not extensively documented, its derivatives, particularly after incorporation into larger conjugated systems via the triazole linkage, could find use in:

Organic Field-Effect Transistors (OFETs): The methoxybenzene unit, when part of a larger π-conjugated system, can influence the charge transport properties of the material. The electron-donating nature of the methoxy group can affect the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters for semiconductor performance in OFETs.

Organic Light-Emitting Diodes (OLEDs): Similarly, in OLEDs, the electronic properties of the emitting layer are crucial. The incorporation of the this compound moiety into emissive polymers or small molecules could be explored to tune the emission color and efficiency of the device. The triazole linkage itself is known for its high thermal and chemical stability, which is a desirable characteristic for materials used in electronic devices.

Table 2: Supramolecular Interactions and Potential Electronic Applications

| Feature | Role in Supramolecular Chemistry | Potential Role in Electronic Devices |

| Triazole Ring | Hydrogen bond donor/acceptor, rigid linker | Stable structural component, can influence molecular packing. |

| Methoxybenzene Moiety | π-π stacking interactions, influences solubility | Modulates HOMO/LUMO energy levels, affects charge transport. |

| Overall Molecular Structure (post-click) | Building block for self-assembled architectures | Component of active layers in OFETs or OLEDs. |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding the stepwise process of a chemical reaction is crucial for optimizing reaction conditions and predicting product outcomes. For a molecule like 1-(2-Azidoethyl)-4-methoxybenzene, which contains a reactive azide (B81097) functional group, mechanistic studies are key to harnessing its synthetic potential.

Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction. By replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing ¹⁴N with ¹⁵N in the azide group), the position of these labeled atoms can be tracked in the products and intermediates. This information provides definitive evidence for or against proposed reaction pathways.

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the methodology is well-established. For instance, in the study of other organic azides, ¹⁵N labeling has been instrumental in distinguishing between different possible mechanisms in thermal or photochemical decompositions and cycloaddition reactions. Analyzing the distribution of the ¹⁵N label in the resulting products, such as triazoles or amines, allows for the unambiguous determination of which nitrogen atoms of the azide participate in bond formation and which are extruded as dinitrogen gas, if applicable.

The azide group in this compound makes it an excellent candidate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." organic-chemistry.orgbeilstein-journals.org These reactions, such as the Huisgen azide-alkyne cycloaddition, are known for their high efficiency and specificity in forming five-membered heterocyclic rings (1,2,3-triazoles). organic-chemistry.org

The mechanism of these cycloadditions can be either concerted, where all bonds are formed in a single step, or stepwise. libretexts.orglibretexts.org Computational transition state analysis is a critical tool for distinguishing between these possibilities. Using methods like Density Functional Theory (DFT), scientists can model the potential energy surface of the reaction and locate the transition state structure—the highest energy point along the reaction coordinate.

For the reaction of an azide with an alkyne, DFT calculations can determine the activation energy barrier for the reaction. organic-chemistry.org The geometry of the calculated transition state reveals the degree of bond formation between the azide and the alkyne. A concerted mechanism is characterized by a single transition state where both new single bonds are partially formed. In contrast, a stepwise mechanism would involve one or more intermediates with their own corresponding transition states.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can provide deep insights into its geometry, vibrational frequencies, and electronic characteristics, which collectively govern its reactivity.

The first step in a computational study is typically the optimization of the molecule's three-dimensional geometry. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, key structural parameters would include the geometry of the benzene (B151609) ring, the conformation of the azidoethyl side chain, and the orientation of the methoxy (B1213986) group.

Following geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). nih.gov Each calculated vibrational mode corresponds to a specific molecular motion, such as the characteristic asymmetric and symmetric stretches of the azide (N₃) group, which are typically found in the 2100-2160 cm⁻¹ region of the IR spectrum. nih.gov The table below presents representative calculated vibrational frequencies for key functional groups in molecules structurally related to this compound.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Azide (N₃) | Asymmetric Stretch | ~2056 |

| Azide (N₃) | Symmetric Stretch | ~1267 |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Note: These are typical values from DFT calculations on related molecules and serve as an illustration. Specific values for this compound would require a dedicated calculation. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org For this compound, the HOMO is expected to have significant contributions from the electron-rich methoxy-substituted benzene ring, while the LUMO is likely to be centered on the azide group and the aromatic ring, making these sites susceptible to nucleophilic and electrophilic attack, respectively. DFT calculations provide quantitative values for these orbital energies.

| Molecular Orbital | Property | Illustrative Calculated Value (eV) |

| HOMO | Energy | -6.0 to -5.5 |

| LUMO | Energy | -1.0 to -0.5 |

| HOMO-LUMO Gap | Energy Difference | 4.5 to 5.5 |

| Note: These values are illustrative, based on DFT calculations for structurally similar aromatic azides and ethers. researchgate.net |

To visualize and predict where a molecule is most likely to react, computational chemists use descriptors like the Molecular Electrostatic Potential (MEP) and Fukui functions.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. nih.gov It reveals regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and attractive to nucleophiles. For this compound, the MEP would likely show a negative potential around the terminal nitrogen atom of the azide group and the oxygen atom of the methoxy group, indicating these as sites for electrophilic attack. The hydrogen atoms of the aromatic ring and the ethyl chain would exhibit a positive potential.

Fukui functions provide a more quantitative, atom-centered measure of reactivity. nih.gov They are derived from changes in the electron density as electrons are added to or removed from the molecule. The Fukui function ƒ⁻ identifies the sites most susceptible to electrophilic attack, while ƒ⁺ identifies the sites most susceptible to nucleophilic attack. By calculating these values for each atom in this compound, one can rank the atoms in terms of their reactivity towards different types of reagents, providing a detailed and predictive picture of its chemical behavior.

No Information Found for this compound

Following a comprehensive and targeted search for scientific literature focusing on the chemical compound This compound , it has been determined that there is no available research data pertaining to its mechanistic investigations, computational modeling of reaction selectivity and kinetics, or in silico approaches for molecular interactions in chemical biology.

A series of exhaustive searches were conducted using a variety of specific keywords and search strategies. These included queries for computational studies, mechanistic investigations, reaction kinetics, selectivity, and in silico molecular interaction studies directly related to "this compound". The search was also broadened to include the synthesis of this compound with the hope of finding supplementary computational data.

Given the strict constraint to focus solely on "this compound" and the lack of any published research on its computational and mechanistic aspects, it is not possible to generate the detailed and scientifically accurate article as outlined in the request. The absence of primary research on this specific molecule prevents a factual and evidence-based discussion of its properties and interactions as required.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural determination of 1-(2-Azidoethyl)-4-methoxybenzene, mapping the intricate network of proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound provides a precise count and electronic environment of each proton. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the downfield region, a result of their coupling with adjacent protons. The protons of the ethyl chain and the methoxy (B1213986) group exhibit characteristic shifts in the upfield region, providing clear evidence for the ethylazide and methoxy functionalities.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum displays distinct signals for each unique carbon atom, including the aromatic carbons, the ethyl chain carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing azidoethyl substituent. For instance, in the related compound methoxybenzene (anisole), the carbon attached to the oxygen appears significantly downfield, a trend expected to be similar for the carbon bearing the methoxy group in the target molecule. libretexts.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Advanced 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete structural puzzle of complex organic molecules. elca.orgomicsonline.org A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the coupling patterns of the aromatic protons. slideshare.net An HMBC experiment would establish long-range correlations between protons and carbons, definitively linking the azidoethyl group to the methoxybenzene core. nih.gov While specific 2D NMR data for this compound is not available in the search results, these techniques are standard for unambiguous structural elucidation. omicsonline.orgiaea.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the characteristic vibrational modes of the chemical bonds within a molecule, offering a powerful tool for identifying functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. A strong, sharp absorption band is expected in the region of 2100 cm⁻¹, which is a hallmark of the asymmetric stretching vibration of the azide (B81097) (N₃) group. nih.govnih.gov This distinct peak provides unequivocal evidence for the presence of the azido (B1232118) functionality. Furthermore, the spectrum would exhibit C-O stretching vibrations associated with the methoxy group and the aryl ether linkage. rsc.org Aromatic C-H and C=C stretching and bending vibrations would also be present, confirming the benzene ring structure.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong, Sharp | N₃ asymmetric stretch |

| Data not available | C-O stretch (methoxy) | |

| Data not available | Aromatic C-H stretch | |

| Data not available | Aromatic C=C stretch |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. In the context of this compound, a prominent band corresponding to the symmetric stretching vibration of the azide group would be expected in the Raman spectrum. irdg.orgaps.orgresearchgate.net The aromatic ring vibrations would also give rise to characteristic Raman signals. While specific Raman data for the target compound is not available in the provided search results, the technique is a valuable component of a comprehensive spectroscopic analysis. irdg.orgresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the molecular identification and structural elucidation of "this compound." It provides precise information on the molecular weight and the fragmentation pattern of the molecule, which is essential for confirming its identity and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The exact mass of "this compound" (C9H11N3O) is calculated to be 177.0902. chemicalbook.com Experimental HRMS data would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 1: Theoretical and Expected HRMS Data for this compound

| Property | Value |

| Molecular Formula | C9H11N3O |

| Theoretical Exact Mass | 177.0902 |

| Expected Ion | [M+H]+ |

| Expected m/z | 178.0975 |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing "this compound," as it typically generates intact molecular ions with minimal fragmentation. researchgate.netrsc.org In positive-ion mode ESI-MS, the compound is expected to be observed as the protonated molecule, [M+H]+. nih.gov

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the protonated molecule will undergo fragmentation. uab.edu The fragmentation pattern provides valuable structural information. Key fragmentation pathways for "this compound" would likely involve the loss of the azide group (N3) as dinitrogen (N2), a common fragmentation for azides, and cleavage of the ethyl chain. The methoxybenzene moiety is expected to produce characteristic fragment ions. For instance, the 4-methoxybenzyl cation is a stable and commonly observed fragment in the mass spectra of related compounds. nih.govnist.gov

Table 2: Predicted ESI-MS/MS Fragmentation Data for [M+H]+ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 178.0975 | 150.0868 | N2 | [M+H-N2]+ |

| 178.0975 | 121.0653 | C2H4N3 | 4-methoxybenzyl cation |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the isolation and purity evaluation of "this compound," ensuring that the compound is free from starting materials, reagents, and byproducts. theseus.fi

Flash Chromatography for Isolation

Flash chromatography is a rapid and efficient preparative technique used for the purification of "this compound" from reaction mixtures. pku.edu.cnorgsyn.orgwindows.netbiotage.com The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase is critical for achieving good separation. The polarity of the eluent system is optimized to ensure that the desired compound has an appropriate retention factor (Rf) for effective purification. A solvent system of ethyl acetate (B1210297) and petroleum ether is often employed, with the ratio adjusted to achieve optimal separation. pku.edu.cn

Table 3: Typical Flash Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl Acetate/Petroleum Ether (e.g., 1:20 v/v) |

| Elution Mode | Isocratic or Gradient |

| Detection | UV (254 nm) or TLC |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, fast, and inexpensive analytical technique used to monitor the progress of the synthesis of "this compound". pku.edu.cn By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be tracked. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. Visualization of the spots is typically achieved under UV light (254 nm) or by using a chemical staining agent. pku.edu.cn

Table 4: Representative TLC Data for this compound

| Compound | Solvent System (v/v) | Rf Value |

| This compound | Ethyl Acetate/Petroleum Ether (1:20) | ~0.2-0.3 |

| Starting Material (e.g., 1-(2-bromoethyl)-4-methoxybenzene) | Ethyl Acetate/Petroleum Ether (1:20) | Varies |

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 1-(2-Azidoethyl)-4-methoxybenzene, and how do reaction conditions impact yield?

- Methodology : A two-step synthesis is typical. First, introduce the azide group via nucleophilic substitution: React 4-methoxybenzyl chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Second, perform alkylation using 2-chloroethylamine under basic conditions (e.g., K₂CO₃) to form the azidoethyl moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >90% purity. Critical factors include stoichiometric control of NaN₃ to avoid side reactions and inert gas (N₂) purging to stabilize the azide intermediate .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Key peaks include the methoxy singlet (~δ 3.8 ppm) and azidoethyl protons (δ 3.4–3.6 ppm for CH₂N₃ and δ 2.8–3.0 ppm for CH₂ adjacent to the benzene ring). Aromatic protons appear as a para-substituted pattern (δ 6.8–7.2 ppm) .

- IR Spectroscopy : Confirm the azide stretch at ~2100 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect molecular ion peaks (m/z ≈ 191.2 [M+H]⁺) .

Advanced Research Questions

Q. How can contradictions in reaction data (e.g., variable yields) during azide-group installation be systematically addressed?

- Troubleshooting Framework :

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) to enhance azide substitution efficiency. Compare yields under Cu-free vs. Cu-catalyzed conditions .

- Solvent Optimization : Evaluate DMF vs. acetonitrile for NaN₃ solubility and side-product formation (e.g., nitrene byproducts).

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal reaction times and avoid over-azidation.

Q. What role does the azide group play in click chemistry applications, and how can reaction efficiency be maximized?

- Mechanistic Insights : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Key parameters:

- Catalyst Loading : Use 1–5 mol% CuI with tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizer.

- Solvent Compatibility : Perform reactions in t-BuOH/H₂O (1:1) to enhance solubility of hydrophobic alkynes.

- Kinetic Control : Reactions typically complete within 1–2 hours at 25°C, monitored by loss of azide IR absorbance .

Q. What stereochemical considerations arise in derivatives of this compound, and how are enantiomers resolved?

- Chiral Analysis :

- HPLC with Chiral Columns : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Detection at 254 nm reveals retention time differences (~2–3 min) .

- Circular Dichroism (CD) : Correlate elution order with CD spectra to assign absolute configuration.

- Case Study : Racemic this compound derivatives showed an enantiomeric ratio of 52:48, resolved via chiral auxiliary-assisted crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.